8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique spiro structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the spirocyclic framework. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which provide good yields and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine: Shares a similar pyrazolo[3,4-d]pyrimidine core but differs in its spirocyclic framework.
AZD5363: Another pyrazolo[3,4-d]pyrimidine derivative with potent anticancer activity.
Uniqueness
8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H18ClN5O2 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
8-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-1-3-14(4-2-13)24-17-15(11-22-24)16(20-12-21-17)23-7-5-18(6-8-23)25-9-10-26-18/h1-4,11-12H,5-10H2 |
InChI Key |
PCKVMZXQMMPABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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